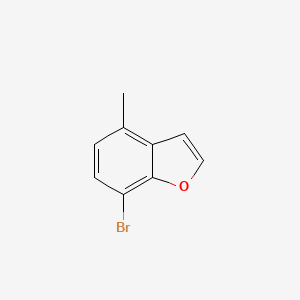

7-Bromo-4-methylbenzofuran

Übersicht

Beschreibung

7-Bromo-4-methylbenzofuran (7-Br-MBF) is an important organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a member of the benzofuran family, which is composed of aromatic molecules containing a six-membered ring with two oxygen atoms and a bromine atom. 7-Br-MBF is a useful synthetic intermediate for the synthesis of various biologically active compounds, such as drugs, pesticides, and natural products. In addition, it has been studied extensively for its potential applications in the field of medicine, such as in the treatment of cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The compound 7-bromo-4-methylbenzofuran has been utilized in the synthesis of nitrogenous heterocycles, showcasing its importance in chemical research. Specifically, the reaction of a related compound, 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, with diethyloxalate in the presence of NaOMe and NaOEt led to Claisen’s condensation reaction. The resulting compounds underwent cyclocondensation with different nucleophilic reagents to afford a variety of new compounds. These synthesized compounds were characterized by elemental and spectral studies and evaluated for antimicrobial activities against various bacteria and fungi, highlighting the compound's potential in contributing to novel antimicrobial agents (N. Siddiqui, 2013).

Synthesis of Spiro Compounds as CNS Agents

7-Bromo-4-methylbenzofuran has also been implicated in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which were investigated for their potential as central nervous system (CNS) agents. This research was motivated by the structural similarity of the aminoalkyl(aryl)isobenzofuran moiety found in certain antidepressants. The synthesis involved multiple steps, including lithiation, addition of 1-methyl-4-piperidone, and acid-catalyzed cyclization. These compounds were evaluated for their activity against tetrabenazine-induced ptosis, with some showing marked inhibition, indicating their potential therapeutic value in CNS disorders (V. Bauer et al., 1976).

Antibacterial Activity of Nitrobenzofurans

In another study, derivatives of 2-methylbenzofurans, which include modifications at the 7-bromo position, were synthesized and their antibacterial activity was assessed. Compounds with substituents such as 7-NO2, 5-NO2, 7-Br, among others, were found to be bacteriostatic with activity spectra similar to nitrofurazone. This study underscores the relevance of 7-bromo-4-methylbenzofuran derivatives in developing new antibacterial agents and contributes to understanding the structure-activity relationship in these compounds (L. J. Powers, 1976).

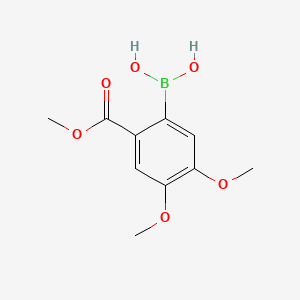

Synthesis of Imidazo[1,5-a]imidazole-2-one Scaffold

Research has also explored the synthesis of the imidazo[1,5-a]imidazole-2-one scaffold using 7-bromo-4-methylbenzofuran derivatives, demonstrating the compound's versatility in organic synthesis. The bromine in these derivatives was displaced through Suzuki–Miyaura cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl boronic acids. This method facilitated the creation of a diverse library of compounds, showcasing the utility of 7-bromo-4-methylbenzofuran in synthesizing complex molecular structures with potential pharmacological applications (M. Loubidi et al., 2016).

Wirkmechanismus

Mode of Action

Benzofurans in general have diverse modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Benzofurans can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties can greatly affect a compound’s bioavailability .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

Such factors can include pH, temperature, presence of other compounds, and more .

Eigenschaften

IUPAC Name |

7-bromo-4-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSLPAYCQRXDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610504 | |

| Record name | 7-Bromo-4-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

799766-13-5 | |

| Record name | 7-Bromo-4-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

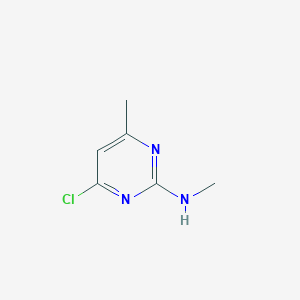

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

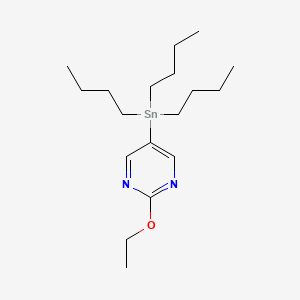

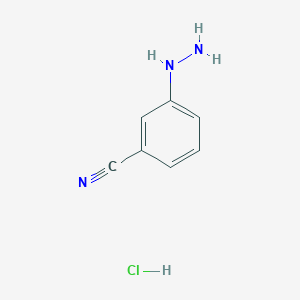

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)